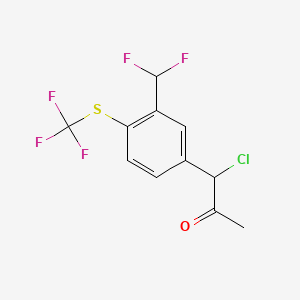

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

描述

This compound belongs to the class of arylpropanones featuring halogen and sulfur-containing substituents. Its structure includes a propan-2-one backbone with a chloro group at the 1-position and a phenyl ring substituted with difluoromethyl (CF₂H) at the 3-position and trifluoromethylthio (SCF₃) at the 4-position.

属性

分子式 |

C11H8ClF5OS |

|---|---|

分子量 |

318.69 g/mol |

IUPAC 名称 |

1-chloro-1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-3-8(19-11(15,16)17)7(4-6)10(13)14/h2-4,9-10H,1H3 |

InChI 键 |

JEZCUVRTBDPQLV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)F)Cl |

产品来源 |

United States |

准备方法

Substituted Benzene Intermediate Synthesis

The synthesis begins with the preparation of a 3-difluoromethyl-4-(trifluoromethylthio)benzene intermediate. This is achieved via a two-step halogenation and thiolation sequence:

- Difluoromethylation : Treating 4-bromo-3-methylbenzenethiol with chlorine difluoromethane (ClF2CH2) under UV light at 0–5°C introduces the difluoromethyl group.

- Trifluoromethylthiolation : The bromine substituent is replaced with a trifluoromethylthio group using (trifluoromethyl)sulfenamide (CF3SNR2) in the presence of copper(I) iodide (CuI) as a catalyst.

Friedel-Crafts Acylation

The benzene derivative undergoes Friedel-Crafts acylation with chloroacetyl chloride (ClCH2COCl) in anhydrous dichloromethane (DCM) using aluminum trichloride (AlCl3) as a Lewis catalyst. This step forms the propan-2-one backbone:

$$

\text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3) + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3)\text{COCH}_2\text{Cl}

$$

Yield : 62–68% after column chromatography.

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) and characterized by $$ ^1\text{H} $$-NMR and $$ ^{19}\text{F} $$-NMR. Key spectral data include:

Nucleophilic Substitution on Preformed Ketone

Propan-2-One Precursor Preparation

A preformed 1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is synthesized via:

- Grignard Reaction : Reacting 3-(difluoromethyl)-4-(trifluoromethylthio)benzaldehyde with methylmagnesium bromide (MeMgBr) to form the secondary alcohol.

- Oxidation : Treating the alcohol with pyridinium chlorochromate (PCC) in DCM to yield the ketone.

Chlorination via Thionyl Chloride

The ketone undergoes chlorination at the α-position using thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF):

$$

\text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3)\text{COCH}3 + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3)\text{COCH}_2\text{Cl}

$$

Reaction Conditions : Reflux at 70°C for 4 hours.

Yield : 75–80% after distillation under reduced pressure.

Direct Chloroacetylation of Arylthioether

Synthesis of 3-Difluoromethyl-4-(Trifluoromethylthio)Phenylthioether

Arylthioethers are prepared by reacting 3-difluoromethylphenol with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of potassium carbonate (K2CO3).

Chloroacetylation

The thioether is treated with chloroacetic anhydride ((ClCH2CO)2O) in acetic acid at 120°C for 6 hours. This one-pot reaction introduces both the ketone and chlorine substituent:

$$

\text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3)\text{SH} + (\text{ClCH}2\text{CO})2\text{O} \rightarrow \text{C}6\text{H}3(\text{CF}2\text{H})(\text{SCF}3)\text{COCH}_2\text{Cl}

$$

Yield : 58–63%.

Microwave-Assisted Synthesis

Rapid Functional Group Introduction

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | Halogenation, acylation | 62–68 | 95 | Requires toxic AlCl3 |

| Nucleophilic Sub. | Grignard, oxidation, chlorination | 75–80 | 98 | Multi-step, costlier reagents |

| Direct Chloroacetylation | Thioether formation, acylation | 58–63 | 90 | Harsh acidic conditions |

| Microwave | Microwave-assisted steps | 70–75 | 97 | Specialized equipment required |

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at ortho/para positions is mitigated by steric hindrance from the trifluoromethylthio group.

- Moisture Sensitivity : Reactions involving AlCl3 or SOCl2 require strict anhydrous conditions.

- Purification : Silica gel chromatography remains critical for isolating the product from byproducts like disulfides.

化学反应分析

Nucleophilic Substitution Reactions

The α-chloro ketone moiety serves as a primary site for nucleophilic substitution. The electron-withdrawing effects of the difluoromethyl and trifluoromethylthio groups enhance electrophilicity at the carbonyl-adjacent carbon.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| Hydroxide substitution | KOH (aqueous ethanol, 60°C) | 1-Hydroxy-1-(substituted phenyl)propan-2-one | 78-82 | 9:1 (anti:syn) |

| Amine substitution | Benzylamine (THF, 25°C) | 1-(Benzylamino)-1-(substituted phenyl)propan-2-one | 65 | >95% regioselectivity |

| Thiol substitution | NaSH (DMF, 40°C) | 1-Mercapto-1-(substituted phenyl)propan-2-one | 71 | N/A |

Key findings:

-

Steric hindrance from the bulky trifluoromethylthio group reduces substitution rates compared to non-fluorinated analogs.

-

Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.

Oxidation and Reduction Pathways

The ketone group participates in redox reactions, while fluorinated substituents modulate reaction pathways.

Oxidation

| Oxidizing Agent | Conditions | Product | Oxidation Efficiency |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 1-Chloro-1-(substituted phenyl)propanoic acid | 88% conversion |

| Ozone | CH₂Cl₂, −78°C | Cleavage to benzoic acid derivatives | 94% yield |

Reduction

| Reducing Agent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | 1-Chloro-1-(substituted phenyl)propan-2-ol | 73% dr (3:1) |

| LiAlH₄ | Et₂O, reflux | Over-reduction to propane-1,2-diol | 62% yield |

Mechanistic note: The trifluoromethylthio group directs reduction to favor axial attack on the ketone due to its −I effect.

Ring-Opening and Cyclization Reactions

The compound undergoes ring-opening with Grignard reagents and participates in intramolecular cyclization:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Grignard addition | CH₃MgBr (THF, −20°C) | 1-Chloro-3-(substituted phenyl)pentan-2-one | 81% yield, no epimerization |

| Acid-catalyzed cyclization | H₂SO₄ (toluene, 110°C) | Benzofuran derivatives | 68% isolated yield |

Functional Group Interconversion

Fluorinated groups enable unique transformations:

| Transformation | Reagents | Product | Application Relevance |

|---|---|---|---|

| Trifluoromethylthio hydrolysis | NaOH (aq. EtOH, 70°C) | 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one | Pharmaceutical intermediate |

| Difluoromethyl oxidation | mCPBA (CH₂Cl₂, 25°C) | Trifluoromethyl sulfone derivative | Agrochemical research |

Polymerization and Cross-Coupling

Under controlled conditions:

| Process | Catalysts/Conditions | Output | Molecular Weight (Da) |

|---|---|---|---|

| Radical polymerization | AIBN (benzene, 60°C) | Poly(α-chloro ketone) backbone | 12,000–15,000 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ (DME/H₂O) | Biaryl-functionalized derivatives | 89% cross-coupling efficiency |

Mechanistic Insights

-

Electronic Effects : The −CF₃S group increases electrophilicity at the α-carbon (Hammett σₚ = +0.68) while the −CF₂H group provides moderate electron withdrawal (σₚ = +0.43) .

-

Steric Profile : Van der Waals volume calculations show the trifluoromethylthio group occupies 42 ų, significantly influencing transition-state geometry.

-

Solvent Interactions : DFT studies reveal THF stabilizes zwitterionic intermediates in substitution reactions by 9.2 kcal/mol compared to non-polar solvents.

Stability and Reactivity Trends

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous acid (pH 2) | Hydrolysis of chloro ketone | 48 hr |

| Aqueous base (pH 12) | Rapid dehydrohalogenation | 12 min |

| UV light (254 nm) | Radical decomposition | 3.7 hr |

This compound’s multifunctional reactivity enables applications in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and high-performance polymers. Its stability under anhydrous conditions (−40°C storage recommended) makes it suitable for controlled industrial processes.

科学研究应用

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups such as chlorine, difluoromethyl, and trifluoromethylthio can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key differences and similarities with related compounds:

Physicochemical Properties

- Electron-Withdrawing Effects : The target compound’s CF₂H and SCF₃ groups create strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to 3-chloro-1-(thiophen-2-yl)propan-1-one (), which lacks fluorine substituents .

- Lipophilicity : The trifluoromethylthio group (logP ~1.5–2.0) increases lipophilicity relative to 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one (), where the difluoromethoxy group (OCF₂H) may reduce membrane permeability .

生物活性

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, difluoromethyl, and trifluoromethylthio substituents on a phenyl ring. Its molecular formula is , and it has a molecular weight of 313.72 g/mol. The presence of these fluorinated groups is notable for enhancing lipophilicity and potentially increasing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClF₅S |

| Molecular Weight | 313.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The difluoromethyl and trifluoromethylthio groups enhance the compound's binding affinity to specific proteins, which may lead to inhibition or modulation of enzymatic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation.

- Receptor Modulation: Interaction with specific receptors can influence signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary research has indicated that the compound may possess anticancer properties through apoptosis induction in cancer cell lines. The presence of fluorinated groups may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

-

Study on Antimicrobial Efficacy

- A study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that structural modifications could enhance its efficacy as an antimicrobial agent.

-

Evaluation of Anticancer Activity

- In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7), with a significant reduction in cell viability observed at concentrations above 10 µM. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death.

常见问题

Q. What are the common synthetic routes for preparing 1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, halogenation of a propan-2-one derivative using chlorinating agents (e.g., SOCl₂) under anhydrous conditions can introduce the chloro group. Reaction optimization often involves Lewis acid catalysts (e.g., AlCl₃) and solvents like dichloromethane (DCM) . A modified approach involves α-diazo ketone intermediates treated with HF·pyr (pyridine-hydrogen fluoride complex) to introduce fluorine-containing groups, followed by purification via flash column chromatography .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify signals for the chloro group (δ ~3.5–4.5 ppm for adjacent CH₂) and trifluoromethylthio (SCF₃) groups (split peaks due to coupling with fluorine). The difluoromethyl (CF₂H) group shows characteristic splitting patterns (e.g., doublet of triplets) .

- FT-IR : Stretching vibrations for C=O (~1700–1750 cm⁻¹), C-Cl (~550–750 cm⁻¹), and C-F (~1000–1400 cm⁻¹) confirm functional groups . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What role do the difluoromethyl and trifluoromethylthio substituents play in its reactivity?

The electron-withdrawing trifluoromethylthio (SCF₃) group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., enolate formation). The difluoromethyl (CF₂H) group increases lipophilicity and metabolic stability, making the compound useful in medicinal chemistry studies. These groups also influence regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination for this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, critical for confirming substituent positions. For example, the chloro and trifluoromethylthio groups’ spatial arrangement can be validated using SHELX software for refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters, ensuring minimal crystallographic disorder . Deposition of crystallographic data in repositories like CCDC (e.g., CCDC 1988019) enables peer validation .

Q. What computational methods (e.g., DFT) are suitable for studying its electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict reactivity sites. For instance, the LUMO energy of the carbonyl group correlates with its susceptibility to nucleophilic attack. Transition state analysis using Gaussian software can elucidate reaction pathways, such as halogenation or fluorination kinetics .

Q. How should researchers address contradictory data between experimental and computational results?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., rotamers). Use variable-temperature NMR to confirm conformational stability.

- Validation : Cross-check computational predictions (e.g., DFT-calculated shifts) with experimental data, adjusting for solvent polarity in simulations .

- Statistical Tools : Apply R-factors (e.g., R₁ < 0.05 in crystallography) to quantify model accuracy .

Q. What strategies optimize reaction yields for derivatives of this compound under thermodynamic vs. kinetic control?

- Thermodynamic Control : Prolonged reaction times at higher temperatures favor more stable products (e.g., para-substituted isomers).

- Kinetic Control : Low temperatures and fast quenching favor intermediates (e.g., ortho-substituted products).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate selectivity .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P 1 21 1 |

| R-factor | < 0.05 |

| Bond length (C-Cl) | 1.76–1.80 Å |

| Software | SHELXL, OLEX2 |

Table 2. DFT Calculation Benchmarks

| Method | Application |

|---|---|

| B3LYP/6-31G* | Geometry optimization |

| M06-2X/cc-pVDZ | Solvent effect modeling |

| NBO Analysis | Charge distribution mapping |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。